Benzenone-indo-3'-chlorophenol Sodium Salt

Description

Historical Context and Discovery of Indophenol Derivatives

The development of indophenol compounds traces its origins to the mid-nineteenth century, when chemical investigations into dye synthesis led to the discovery of these unique quinonimine structures. The conversion of phenols to indophenols represents a chemical transformation that has been recognized for almost two centuries, with early work focusing on the detection of orcinol and related phenolic compounds. The historical significance of indophenol derivatives emerged from their distinctive coloration properties and their utility in analytical procedures.

The broader indophenol family gained prominence through the work of researchers who recognized the potential of these compounds as indicators and analytical reagents. The development of the Berthelot test in 1859 marked a crucial milestone in indophenol chemistry, as this procedure utilized the formation of indophenol compounds for the spectrophotometric determination of ammonia and other analytes. This foundational work established the principle that indophenol formation could serve as a reliable indicator system for various chemical analyses.

The specific synthesis and characterization of chlorinated indophenol derivatives, including Benzenone-indo-3'-chlorophenol Sodium Salt, emerged from systematic studies aimed at modifying the electronic properties of the parent indophenol structure. These modifications were pursued to enhance the stability, solubility, and analytical utility of the resulting compounds. The introduction of halogen substituents, particularly chlorine atoms, was found to significantly alter the redox potential and color characteristics of the indophenol system.

Nomenclature and Structural Classification

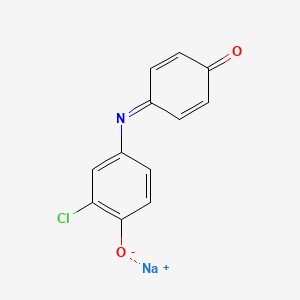

Benzenone-indo-3'-chlorophenol Sodium Salt exists under multiple systematic and common nomenclature designations that reflect its complex structural features. The International Union of Pure and Applied Chemistry name for this compound is sodium 2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate, which precisely describes the arrangement of functional groups and the ionic nature of the sodium salt. Alternative nomenclature includes 3'-Chloroindophenol Sodium Salt, which emphasizes the chlorine substitution pattern relative to the indophenol core structure.

The compound belongs to the broader chemical classification of quinonimine derivatives, specifically within the indophenol subfamily. This classification system recognizes the fundamental structural motif consisting of a quinone ring system linked through an imine nitrogen to a phenolic moiety. The presence of the chlorine substituent at the 3' position introduces additional complexity to the classification, placing the compound within the halogenated indophenol subcategory.

Systematic chemical databases recognize this compound under multiple synonym designations, including Benzenone-indo-3'-chlorophenol Sodium Salt, o-Chlorophenol-indophenol Sodium Salt, and Sodium Benzenone-indo-3'-chlorophenol. These various names reflect different approaches to describing the structural relationship between the quinone and phenolic components of the molecule. The consistent recognition of the sodium salt form across these nomenclature systems underscores the importance of the ionic character in determining the compound's properties and applications.

Physical and Chemical Properties

The molecular characteristics of Benzenone-indo-3'-chlorophenol Sodium Salt are defined by its precise molecular formula C12H7ClNNaO2 and molecular weight of 255.63 grams per mole. These fundamental parameters establish the compound's position within the broader spectrum of indophenol derivatives and provide the basis for understanding its chemical behavior and analytical applications.

The physical appearance of Benzenone-indo-3'-chlorophenol Sodium Salt is characterized by its distinctive coloration properties, which are fundamental to its function as a redox indicator. The compound undergoes reversible color changes during oxidation-reduction reactions, transitioning from a colorless leuco form to a blue oxidized form depending on the prevailing oxidation state. This chromogenic behavior represents one of the most significant physical properties of the compound and forms the basis for its analytical applications.

The solubility characteristics of the compound reflect the influence of the sodium counterion on the overall molecular properties. The ionic nature of the sodium salt form enhances water solubility compared to the corresponding free acid form, making the compound suitable for aqueous analytical procedures. The presence of both hydrophilic and hydrophobic structural elements within the molecule contributes to its amphiphilic character and influences its behavior in various solvent systems.

Structural Characterization of Benzenone-indo-3'-chlorophenol Sodium Salt

The molecular structure of Benzenone-indo-3'-chlorophenol Sodium Salt exhibits the characteristic features of the indophenol family while incorporating specific modifications that distinguish it from other members of this chemical class. The core structure consists of a quinone ring system connected through an imine linkage to a chlorine-substituted phenolic moiety, with the sodium ion providing charge balance for the phenolate anion.

The quinone component of the molecule features a cyclohexadienone ring system that serves as the electron-accepting moiety during redox transformations. This structural element is responsible for the compound's ability to participate in electron transfer reactions and underlies its utility as a redox indicator. The conjugated pi-electron system within the quinone ring contributes to the distinctive electronic absorption properties that produce the characteristic coloration changes observed during oxidation-reduction cycles.

The phenolic portion of the molecule incorporates a chlorine substituent at the 3' position, which significantly influences the electronic properties of the overall structure. This halogen substitution affects the electron density distribution within the aromatic system and modifies the redox potential of the compound compared to unsubstituted indophenol derivatives. The chlorine atom also introduces steric considerations that may influence the compound's interactions with other molecules and its overall chemical reactivity.

The sodium counterion associated with the phenolate anion plays a crucial role in determining the physical properties and analytical behavior of the compound. The ionic character imparted by the sodium salt form enhances water solubility and facilitates the dissolution of the compound in aqueous analytical systems. The specific coordination environment of the sodium ion and its interaction with the phenolate oxygen atom contribute to the overall stability of the compound in solution.

Relationship to Indophenol Family of Compounds

Benzenone-indo-3'-chlorophenol Sodium Salt occupies a distinctive position within the broader indophenol family of compounds, sharing fundamental structural characteristics while exhibiting unique properties derived from its specific substitution pattern. The indophenol family encompasses a diverse array of quinonimine derivatives that share the basic structural motif of a quinone ring system linked through an imine nitrogen to a phenolic component.

The parent compound indophenol, with the molecular formula C12H9NO2, represents the simplest member of this chemical family and serves as the structural foundation for understanding the properties of substituted derivatives. The systematic name for indophenol is 4-[(4-hydroxyphenyl)imino]cyclohexa-2,5-dien-1-one, which clearly illustrates the quinonimine structure that characterizes this class of compounds. The deep blue coloration exhibited by indophenol and its derivatives results from the extended conjugation within the quinonimine system.

Related compounds within the indophenol family include various halogenated derivatives that demonstrate the systematic modification of electronic properties through substituent effects. The compound 2,6-Dichloroindophenol sodium salt represents another significant member of this family, featuring chlorine substituents at the 2 and 6 positions of the quinone ring rather than at the phenolic component. This positional difference in halogen substitution results in distinct redox potentials and analytical characteristics compared to Benzenone-indo-3'-chlorophenol Sodium Salt.

| Compound | Molecular Formula | Substitution Pattern | Primary Application |

|---|---|---|---|

| Indophenol | C12H9NO2 | Unsubstituted | Dye intermediate |

| 2,6-Dichloroindophenol sodium salt | C12H6Cl2NNaO2 | Dichlorinated quinone | Vitamin C determination |

| Benzenone-indo-3'-chlorophenol Sodium Salt | C12H7ClNNaO2 | Monochlorinated phenol | Redox indicator |

The electronic properties of indophenol derivatives are significantly influenced by the nature and position of substituents on both the quinone and phenolic components of the molecule. Electron-withdrawing groups such as chlorine atoms generally increase the oxidizing potential of the quinone system, while electron-donating groups have the opposite effect. This systematic relationship between structure and redox properties enables the design of indophenol derivatives with specific analytical characteristics tailored for particular applications.

The analytical utility of indophenol compounds extends across multiple fields of chemistry and biochemistry, with different family members finding applications in diverse analytical procedures. The Berthelot test utilizes indophenol formation for ammonia determination, while various chlorinated derivatives serve as indicators for vitamin C quantification and other redox titrations. The specific choice of indophenol derivative for a particular analytical application depends on factors such as redox potential, solubility characteristics, and spectroscopic properties.

Properties

IUPAC Name |

sodium;2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2.Na/c13-11-7-9(3-6-12(11)16)14-8-1-4-10(15)5-2-8;/h1-7,16H;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTMZACARFTYJPY-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=NC2=CC(=C(C=C2)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClNNaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60659871 | |

| Record name | Sodium 2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41350-02-1 | |

| Record name | Sodium 2-chloro-4-[(4-oxocyclohexa-2,5-dien-1-ylidene)amino]phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60659871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-Chloroindophenol Sodium Salt [Redox Indicator] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves the formation of the indophenol core structure followed by chlorination and subsequent conversion to the sodium salt form. The key steps include:

Formation of Indophenol Intermediate:

The base structure of indophenol is synthesized via a coupling reaction between a phenol derivative and a benzenone (quinonoid) compound under controlled conditions. This step often involves oxidative coupling or condensation reactions.Selective Chlorination:

Chlorination is introduced at the 3' position of the phenol ring. This is usually achieved by electrophilic aromatic substitution using chlorine or chlorinating agents under acidic or neutral conditions to ensure regioselectivity.Conversion to Sodium Salt:

The free phenolic hydroxyl groups are neutralized with a sodium base (e.g., sodium hydroxide) to form the sodium salt, which enhances water solubility and stability of the compound.

Detailed Reaction Conditions and Parameters

-

- Phenol or substituted phenol (precursor)

- Benzenone or quinonoid compound

- Chlorinating agent (e.g., Cl2 gas, N-chlorosuccinimide)

- Sodium hydroxide or sodium carbonate for salt formation

Solvents:

Common solvents include water, ethanol, or mixed aqueous-organic solvents to facilitate reaction and purification.Temperature:

Reactions are typically conducted at controlled temperatures ranging from 0°C to 50°C to optimize yield and prevent side reactions.pH Control:

pH is maintained neutral to slightly alkaline during chlorination and salt formation to favor desired product formation.

Industrial Scale Considerations

Yield Optimization:

Industrial synthesis scales up the above reactions with precise control of temperature, pH, and reagent addition rates to maximize yield and purity.Purification:

Crystallization or precipitation techniques are employed to isolate the sodium salt form, often followed by drying under vacuum.Quality Control:

Analytical methods such as HPLC, UV-Vis spectroscopy, and elemental analysis confirm the identity and purity of the product.

Comparative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Indophenol Formation | Phenol derivative + benzenone, oxidative coupling | Formation of indophenol core | Requires controlled oxidation |

| Chlorination | Chlorinating agent (Cl2 or NCS), 0–25°C, neutral pH | Introduction of Cl at 3' position | Regioselectivity critical |

| Sodium Salt Formation | NaOH or Na2CO3, aqueous medium, room temp | Conversion to sodium salt for solubility | pH control important |

| Purification | Crystallization from aqueous/ethanol | Isolate pure sodium salt | Vacuum drying to remove moisture |

Research Findings and Analytical Characterization

Redox Properties:

The sodium salt exhibits reversible redox behavior, switching between oxidized (blue) and reduced (colorless) forms, making it valuable in enzymatic assays and redox studies.Stability:

The sodium salt form is more stable and water-soluble compared to the free acid form, facilitating its use in aqueous biochemical systems.Synthesis Efficiency:

Literature indicates that careful control of chlorination conditions significantly impacts the regioselectivity and yield of the 3'-chlorinated product, with milder conditions favoring higher selectivity and fewer byproducts.Applications Influence Preparation: Preparation methods are tailored to produce high-purity material suitable for sensitive analytical applications, including photodynamic therapy research and enzyme activity assays.

Chemical Reactions Analysis

Types of Reactions

Benzenone-indo-3’-chlorophenol Sodium Salt undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: It can undergo substitution reactions, particularly at the chloro and amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Analytical Chemistry

BCIPS is widely utilized as a redox indicator in titrations and other analytical methods due to its distinct color change during oxidation-reduction reactions. This property allows for precise monitoring of redox processes in various chemical analyses.

Biochemical Assays

In biological research, BCIPS serves as a tool for studying enzyme activities and redox reactions. Its ability to change color based on its oxidation state enables researchers to effectively monitor biochemical processes.

Photodynamic Therapy (PDT)

Recent studies have explored BCIPS's potential as a photosensitizer in photodynamic therapy for cancer treatment. When activated by light, BCIPS generates reactive oxygen species (ROS), leading to cancer cell death. Preclinical studies indicate promising results for its efficacy in tumor treatment.

Manufacturing of Dyes and Pigments

BCIPS is employed in the production of various dyes and pigments due to its stability and reactivity under different conditions. Its unique chemical structure allows for the development of vibrant colors in industrial applications.

Environmental Remediation

The photocatalytic activity of BCIPS makes it valuable for environmental applications, such as the degradation of organic pollutants and hydrogen generation through water splitting processes. These applications contribute to sustainable practices in chemical manufacturing.

Photodynamic Therapy Research

A study highlighted the effectiveness of BCIPS in generating ROS when exposed to light, demonstrating its potential for targeting cancer cells without harming surrounding healthy tissue. This research supports the ongoing exploration of BCIPS in therapeutic applications.

Environmental Catalysis

Research on the use of BCIPS in photocatalysis showed its efficiency in breaking down harmful organic compounds under UV light exposure, suggesting its application in wastewater treatment processes.

Mechanism of Action

The mechanism of action of Benzenone-indo-3’-chlorophenol Sodium Salt involves its ability to undergo redox reactions. It acts as an electron acceptor or donor, depending on the reaction conditions. This property makes it useful in various analytical and biochemical applications. The molecular targets and pathways involved include interactions with enzymes and other redox-active molecules.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

Chlorophenol Red Sodium Salt

- Molecular Formula: Not explicitly stated in evidence, but structurally related to chlorophenol derivatives.

- Key Differences: Unlike Benzenone-indo-3'-chlorophenol Sodium Salt, Chlorophenol Red Sodium Salt lacks the indole-derived quinone-imine system.

- Applications : Used in cell culture media for pH monitoring .

4-Chlorophenoxyacetic Acid

Functional Analogues (Redox Indicators)

Methylene Blue

- Molecular Formula : C₁₆H₁₈ClN₃S.

- Key Differences: A thiazine dye with a distinct heterocyclic structure. Functions as a redox indicator via leuco-methylene blue transition but lacks the chlorophenol moiety .

- Applications : Histological staining and microbial viability assays.

2,6-Dichlorophenolindophenol (DCPIP)

- Molecular Formula: C₁₂H₇Cl₂NO₂.

- Key Differences: Contains two chlorine substituents and an indophenol core.

- Applications : Vitamin C quantification and electron transport chain studies.

Data Table: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups | Primary Application |

|---|---|---|---|---|---|

| Benzenone-indo-3'-chlorophenol Na | C₁₂H₇ClNNaO₂ | 255.63 | 41350-02-1 | Quinone-imine, phenolate | Redox indicator |

| Chlorophenol Red Sodium Salt | Not specified | ~400 (estimated) | Not provided | Sulfonphthalein | pH indicator |

| 4-Chlorophenoxyacetic Acid | C₈H₇ClO₃ | 186.59 | 122-88-3 | Carboxylic acid, chlorophenol | Plant growth regulation |

| 2,6-Dichlorophenolindophenol | C₁₂H₇Cl₂NO₂ | 268.10 | 620-45-1 | Indophenol, dichloro | Redox indicator |

Research Findings and Stability Considerations

- Synthesis: Benzenone-indo-3'-chlorophenol Sodium Salt is synthesized via sulfonation and subsequent sodium salt formation, as inferred from analogous chlorophenol derivative syntheses .

- Stability: Sodium salts of chlorophenol derivatives are generally hygroscopic and require anhydrous storage. The compound’s redox activity is pH-dependent, with optimal stability in neutral to slightly alkaline conditions .

- Toxicity: Chlorophenol compounds are classified under hazardous waste categories (e.g., Y38 in ), necessitating careful handling to avoid environmental release.

Biological Activity

Overview

Benzenone-indo-3'-chlorophenol Sodium Salt (BCIPS) is a synthetic compound recognized for its significant biological activities, particularly as a redox indicator and potential therapeutic agent. Its molecular formula is C12H7ClNNaO2, with a molecular weight of 255.63 g/mol. This compound is synthesized through a series of chemical reactions involving 2-chloro-4-nitrophenol and sodium hydroxide, leading to its unique properties that have made it a subject of various scientific studies.

BCIPS functions primarily through redox reactions, acting as both an electron acceptor and donor. This dual functionality enables it to participate in various biochemical assays and analytical methods. The compound undergoes reversible electron transfer reactions, where it can change from a colorless leuco form to a blue oxidized form depending on the oxidation state. This property is crucial for monitoring redox processes in laboratory settings .

Biological Applications

1. Redox Indicator:

BCIPS is widely used in titrations and other analytical methods due to its ability to indicate redox states visually. The color change from colorless to blue allows researchers to track the progress of reactions involving electron transfer.

2. Photodynamic Therapy (PDT):

Recent studies have explored BCIPS's potential as a photosensitizer in PDT, where light activation leads to the generation of reactive oxygen species (ROS). These ROS can induce cell death in cancer cells, making BCIPS a candidate for cancer treatment .

3. Antioxidant Properties:

Research indicates that BCIPS exhibits antioxidant activity, which may be beneficial in mitigating oxidative stress-related diseases. The compound's ability to scavenge free radicals and inhibit oxidative damage has been documented in various studies .

Table 1: Summary of Biological Activities of BCIPS

Case Study: Photodynamic Efficacy

In pre-clinical studies, BCIPS was tested for its efficacy in PDT against tumor cells. The results indicated that upon irradiation, BCIPS effectively generated ROS, leading to apoptosis in targeted cancer cells. This study highlighted the compound's potential role in developing novel cancer therapies .

Case Study: Antioxidant Activity

Another study focused on the antioxidant properties of BCIPS, where it was found to significantly reduce oxidative damage in cellular models exposed to free radicals. The compound demonstrated a dose-dependent response, indicating its potential use in therapeutic applications aimed at reducing oxidative stress .

Q & A

Q. What are the standard synthetic routes for Benzenone-indo-3'-chlorophenol Sodium Salt, and how can reaction efficiency be optimized?

The compound is synthesized via nucleophilic substitution reactions involving sodium salts of chlorophenol derivatives. For example, reacting phenol with chlorinated nitrobenzene intermediates in the presence of sodium hydroxide (as seen in diphenyl ether synthesis) . Optimization includes controlling pH, temperature, and solvent polarity. Post-reaction purification often involves solvent extraction (e.g., 1,2-dichlorobenzene) and filtration to isolate the sodium salt .

Q. How is Benzenone-indo-3'-chlorophenol Sodium Salt characterized structurally and functionally?

- Structural characterization : Use NMR (e.g., , ) to confirm aromatic substitution patterns and chlorine positioning. Infrared spectroscopy (IR) identifies functional groups like phenolic -OH (broad band ~3300 cm) and sulfonic acid derivatives (strong bands ~1714 cm) .

- Functional characterization : Electrochemical methods (cyclic voltammetry) determine redox potential, critical for its role as a redox indicator .

Q. What are the key physicochemical properties influencing its stability in aqueous solutions?

Stability depends on pH, ionic strength, and light exposure. Sodium salts of chlorophenols generally exhibit higher solubility in water but may degrade under acidic conditions via hydrolysis. UV-Vis spectroscopy monitors absorbance changes (e.g., λmax shifts) to assess stability .

Advanced Research Questions

Q. How does Benzenone-indo-3'-chlorophenol Sodium Salt interact with biological macromolecules in redox-sensitive assays?

As a redox indicator, it undergoes reversible electron transfer (e.g., in mitochondrial assays). Methodologically, pair it with dehydrogenase enzymes (e.g., lactate dehydrogenase) and monitor colorimetric changes at 600–700 nm. Control experiments should account for interference from reducing agents like glutathione .

Q. What experimental designs mitigate interference from competing redox agents in complex matrices?

- Matrix simplification : Pre-treat samples with solid-phase extraction (SPE) using activated carbon or modified adsorbents (e.g., ortho-phosphoric acid-treated pumpkin stem waste), which shows high chlorophenol adsorption capacity (80–173 mg/g) .

- Selective masking agents : Add chelators (e.g., EDTA) to sequester metal ions that catalyze unintended redox reactions .

Q. How can computational modeling predict the compound’s redox behavior under non-standard conditions?

Density Functional Theory (DFT) simulations model electron density distribution and redox potentials. Compare computed HOMO-LUMO gaps with experimental cyclic voltammetry data to validate predictions. Adjust solvent parameters (e.g., dielectric constant) to simulate non-aqueous environments .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve discrepancies in adsorption efficiency data for chlorophenol derivatives?

Contradictions may arise from varying bed depths, flow rates, or adsorbent pretreatments. Apply the Bed Depth Service Time (BDST) model to correlate breakthrough curves with experimental parameters. For example, critical bed depth () increases with concentration (100–200 mg/L), and uptake capacity declines at higher flow rates . Validate models using ANOVA to identify statistically significant variables.

Q. What analytical pitfalls occur when quantifying Benzenone-indo-3'-chlorophenol Sodium Salt in mixed redox systems?

Common issues include:

- Cross-reactivity : Other phenolic compounds (e.g., 4-chlorophenoxyacetic acid) may absorb at similar wavelengths. Use HPLC with diode-array detection (DAD) for separation .

- pH-dependent speciation : Adjust mobile phase pH (e.g., 2.5–3.0 for C18 columns) to stabilize ionization states .

Methodological Optimization

Q. What protocols enhance the compound’s utility in enzyme-linked assays (e.g., β-galactosidase activity)?

While Benzenone-indo-3'-chlorophenol Sodium Salt itself is not a substrate, structurally similar chlorophenol red derivatives (e.g., Chlorophenol Red-β-D-galactopyranoside Sodium Salt) are cleaved by enzymes to produce colorimetric signals. Optimize substrate concentration (typically 0.1–1.0 mM) and incubation time (30–60 mins) to avoid substrate depletion .

Q. How can researchers adapt adsorption studies (e.g., activated carbon) for this compound’s recovery from wastewater?

Modify adsorption columns with chitosan-based composites, which show high chlorophenol affinity (up to 160 mg/g). Monitor breakthrough curves at varying bed heights (10–50 cm) and flow rates (2–10 mL/min). Desorption using ethanol (70% v/v) achieves >90% recovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.